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Abstract

Xestoaminol C, a fascinating amino alcohol first isolated from a marine sponge of the genus
Xestospongia, represents a class of natural products with significant therapeutic potential. This
technical guide provides a comprehensive overview of the discovery and history of
Xestoaminol C and its stereoisomer, 3-epi-Xestoaminol C. It details their chemical properties,
biological activities, and the experimental methodologies employed in their isolation and
characterization. This document aims to serve as a valuable resource for researchers engaged
in natural product chemistry, drug discovery, and development, offering insights into the
scientific journey from a marine organism to a promising bioactive compound.

Discovery and History

The story of Xestoaminol C begins in the Fiji archipelago with the investigation of marine
sponges for novel bioactive compounds.

e Initial Discovery: In 1990, C. Jiménez and P. Crews first reported the isolation of
Xestoaminols A, B, and C from a Fijian specimen of a Xestospongia species.[1][2][3] This
research was initially driven by a search for new anthelmintic agents.[1][4] Among the
isolated compounds, Xestoaminol A demonstrated a broad spectrum of biological activity,
including effects against parasites, microbes, and notably, reverse transcriptase inhibition.[1]

[2][4]
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» A Stereoisomer from an Unexpected Source: For years, 1-deoxysphingoids like
Xestoaminol C were thought to be exclusive to marine invertebrates such as sponges and
ascidians.[5] This perception changed with the discovery of 3-epi-Xestoaminol C, a
stereoisomer of Xestoaminol C, isolated from the New Zealand brown alga Xiphophora
chondrophylla.[5][6][7][8] This finding was significant as it was the first instance of a 1-
deoxysphingoid being isolated from a marine alga, suggesting a potential dietary origin or a
more widespread distribution of these compounds in the marine ecosystem.[5]

» Elucidation of Absolute Configuration: The precise three-dimensional structure of (+)-
Xestoaminol C was definitively established through chemical synthesis. Its absolute
configuration was determined to be (2S, 3R)-2-amino-3-tetradecanol.[4][9][10]

Chemical Properties

Xestoaminol C and its 3-epi isomer are long-chain amino alcohols. Their fundamental
chemical characteristics are summarized below.

e Chemical Structure: The IUPAC name for Xestoaminol C is (2S,3R)-2-aminotetradecan-3-
ol.[11] Its stereocisomer, 3-epi-Xestoaminol C, shares the same planar structure but differs in
the stereochemistry at one of the chiral centers.[5][8]

e Molecular Formula: The molecular formula for these compounds is C14H31NO.[5]

Table 1: Physicochemical Properties of Xestoaminol C

Property Value Source
Molecular Formula C14H31NO [5]
Molecular Weight 229.40 g/mol [11]
IUPAC Name (2S,3R)-2-aminotetradecan-3- 1]

ol

Table 2: 1H and 3C NMR Spectroscopic Data for 3-epi-Xestoaminol C in CDsOD
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Position 13C (6c¢) 'H (6c, mult., J in Hz)
1 16.1 1.27,d, 6.8

2 53.5 3.09,m

3 73.2 344, m

4 34.7 1.40, m; 1.56, m

5 26.4 1.39, m; 1.54, m

6-11 30.8-30.5 1.32,brs

12 33.1 1.29, m

13 23.8 1.31, m

14 14.5 0.91,t,7.0

Data sourced from Dasyam et al., 2014.[5]

Biological Activities and Therapeutic Potential

Xestoaminol C and its analogues have demonstrated a range of biological activities,
highlighting their potential as leads for drug development.

» Antimicrobial and Antiparasitic Activity: The initial discovery of the xestoaminols was linked to
their anthelmintic properties.[1] Xestoaminol A, a close analogue, was shown to be active
against various microbes and parasites.[1][2]

e Antitubercular Activity: 3-epi-Xestoaminol C has been evaluated for its activity against
Mycobacterium tuberculosis H37Ra, the causative agent of tuberculosis.[5][8]

o Antitumor Activity: Perhaps the most significant finding is the cytotoxic activity of 3-epi-

Xestoaminol C against human cancer cell lines. It has shown notable activity against HL-60
(human promyelocytic leukemia) and HEK (human embryonic kidney) cells.[5] The antitumor
potential of this compound is considered to be more prominent than its antitubercular effects.

[5]18]
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e Reverse Transcriptase Inhibition: Xestoaminol A was identified as an inhibitor of reverse
transcriptase, an enzyme crucial for the replication of retroviruses like HIV.[1][4]

Table 3: In Vitro Biological Activity of 3-epi-Xestoaminol C

Assay Cell Line/Organism ICs0 (M)
] Mycobacterium tuberculosis
Antitubercular 194
H37Ra
Cytotoxicity HL-60 8.8
Cytotoxicity HEK 18.0

Data sourced from Dasyam et al., 2014.[5][6]

Experimental Protocols

This section provides an overview of the methodologies used for the isolation, characterization,
and biological evaluation of Xestoaminol C and its derivatives.

Bioassay-Guided Isolation of 3-epi-Xestoaminol C

The isolation of 3-epi-Xestoaminol C from the brown alga Xiphophora chondrophylla is a
classic example of bioassay-guided fractionation.

o Extraction: The dried algal material is extracted with methanol (MeOH). The crude MeOH
extract is then subjected to further fractionation.

« Initial Fractionation (Reversed-Phase Chromatography): The crude extract is fractionated
using reversed-phase chromatography on a polystyrene-divinylbenzene copolymer resin.
Elution is typically performed with a stepwise gradient of decreasingly polar solvents (e.g.,
from water to methanol/dichloromethane). The antitubercular activity of each fraction is
monitored to identify the active fractions.

o Purification (Normal-Phase Chromatography): The active fraction from the reversed-phase
chromatography is further purified by repetitive normal-phase chromatography using a diol-
functionalized silica gel column. A solvent system of hexanes and ethyl acetate (EtOAc),
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followed by ethyl acetate and methanol, is used for elution. Fractions are collected and
analyzed by thin-layer chromatography (TLC). Fractions containing the pure compound are
combined.[5][6]

Structure Elucidation

The chemical structure of the isolated compound is determined using a combination of
spectroscopic techniques.

o Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
is used to determine the molecular formula of the compound.[5]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is
employed to elucidate the planar structure and assign the proton and carbon signals. These
include:

o 'H NMR: To identify proton environments.

o 13C NMR: To identify carbon environments.

o HSQC (Heteronuclear Single Quantum Coherence): To determine direct C-H correlations.
o COSY (Correlation Spectroscopy): To identify H-H correlations and establish spin systems.

o HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range C-H correlations
and connect substructures.

o 1D-TOCSY (Total Correlation Spectroscopy): To confirm the connectivity of the long alkyl
chain.[5]

o Determination of Relative and Absolute Stereochemistry:

o Oxazolidinone Formation: To determine the relative stereochemistry of the 2-amino-3-ol
moiety, the compound is reacted with a reagent like phosgene or a phosgene equivalent to
form a cyclic oxazolidinone derivative. The coupling constants and NOE (Nuclear
Overhauser Effect) correlations of the protons in this rigid ring system in the H NMR
spectrum allow for the assignment of the relative configuration.[5][8]
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o

Synthesis of Derivatives: The absolute configuration is often confirmed by synthesizing a
derivative (e.g., the N,O-diacetyl derivative) from a starting material with a known absolute
configuration, such as an amino acid.[4][10] Comparison of the optical rotation and
spectroscopic data of the synthesized derivative with that of the derivative of the natural
product confirms the absolute stereochemistry.

Representative Biological Assays

» Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA):

o

Mycobacterium tuberculosis H37Ra is cultured in an appropriate broth medium.
The compound is serially diluted in a 96-well microplate.

A standardized inoculum of the bacteria is added to each well.

The plates are incubated for several days at 37°C.

A resazurin-based indicator solution (Alamar Blue) is added to each well.

After further incubation, the color change (from blue to pink) is measured
spectrophotometrically or fluorometrically to determine cell viability.

The minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration
(ICso) is calculated.

o Cytotoxicity Assay (MTT or MTS Assay):

Human cancer cell lines (e.g., HL-60, HEK) are seeded in 96-well plates and allowed to
adhere overnight.

The cells are treated with serial dilutions of the compound and incubated for a specified
period (e.g., 48-72 hours).

A tetrazolium salt solution (MTT or MTS) is added to each well.

Viable cells with active mitochondrial dehydrogenases reduce the tetrazolium salt to a
colored formazan product.
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o The absorbance of the formazan is measured using a microplate reader.

o The ICso value is determined by plotting cell viability against the compound concentration.

e HIV-1 Reverse Transcriptase Inhibition Assay (Non-radioactive ELISA-based):

o Recombinant HIV-1 reverse transcriptase is incubated with a template-primer (e.g.,
poly(A)eoligo(dT)) and a mixture of deoxynucleoside triphosphates (dNTPs), including a
labeled dUTP (e.g., with digoxigenin or biotin), in the presence of various concentrations of
the test compound.

o The reaction mixture is incubated to allow for DNA synthesis.
o The newly synthesized labeled DNA is captured on a streptavidin-coated microplate.

o The captured DNA is detected using an antibody conjugate (e.g., anti-digoxigenin-HRP)
followed by the addition of a chromogenic substrate.

o The absorbance is measured, and the ICso value is calculated.[12]

Mechanism of Action Studies and Signhaling
Pathways

Understanding the mechanism of action is crucial for the development of a new drug candidate.
For 3-epi-Xestoaminol C, preliminary studies have utilized yeast chemical genomics to probe
its cellular targets.

» Yeast Chemical Genomics: This powerful technique uses the budding yeast, Saccharomyces
cerevisiae, as a model organism to identify the cellular pathways affected by a bioactive
compound.[1][2][9][13] A genome-wide collection of yeast deletion mutants, where each
strain is missing a single non-essential gene, is screened for hypersensitivity to the
compound.[1][13] Genes whose deletion leads to increased sensitivity are likely to function in
pathways that are either targeted by the compound or help the cell to buffer against its toxic
effects.[1] By analyzing the functions of the genes identified in the screen, it is possible to
formulate a hypothesis about the compound's mechanism of action.
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Below is a diagram illustrating the workflow for determining the mechanism of action of a
bioactive compound like Xestoaminol C using a yeast chemical genomics approach.

Bioactive Compound Yeast Haploid Deletion
(e.g., Xestoaminol C) Mutant Library (~5000 strains)

High-Throughput Screening
(Growth Inhibition Assay)

Identify strains with
significantly reduced growth

Identification of
Hypersensitive Mutants

Data Analysis and
Identification of Genes

Group genes by
biological process

Functional Clustering of Genes
(e.g., GO Term Enrichment)

Identification of Affected
Cellular Pathways

Hypothesis of
Mechanism of Action

Click to download full resolution via product page

Caption: Workflow for Yeast Chemical Genomics.
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While the specific pathways affected by 3-epi-Xestoaminol C have been described as
"multiple pathways of interest”, this methodology has been successfully used to identify the
targets of other marine natural products. For instance, a similar approach revealed that
dihydromotuporamine C targets sphingolipid biosynthesis.[2][13] Given the structural similarity
of Xestoaminol C to sphingoid bases, it is plausible that it may also interfere with lipid
metabolism or signaling pathways.

Future Directions

Xestoaminol C and its analogues represent a promising area for future research and
development. Key areas to be explored include:

» Total Synthesis and Analogue Development: The development of an efficient total synthesis
route would not only provide a sustainable supply of Xestoaminol C but also enable the
creation of a library of analogues for structure-activity relationship (SAR) studies. This could
lead to the identification of compounds with improved potency and selectivity.

 In-depth Mechanism of Action Studies: Further investigation into the specific cellular targets
and signaling pathways modulated by Xestoaminol C is warranted. This could involve
proteomics, transcriptomics, and targeted biochemical assays to validate the hypotheses
generated from the yeast chemical genomics screen.

 In Vivo Efficacy and Preclinical Development: Promising analogues should be evaluated in
animal models of cancer and infectious diseases to assess their in vivo efficacy,
pharmacokinetics, and toxicity profiles.

Conclusion

From its initial discovery in a Fijian marine sponge to the surprising finding of its stereoisomer
in a New Zealand alga, Xestoaminol C has had a rich scientific history. Its diverse biological
activities, particularly its antitumor potential, make it a compelling natural product for further
investigation. The application of modern techniques like yeast chemical genomics offers a
powerful approach to unraveling its mechanism of action. This technical guide has summarized
the key findings to date and provided a framework of the experimental protocols involved, with
the aim of facilitating future research into this intriguing marine-derived compound and
accelerating its journey towards potential clinical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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